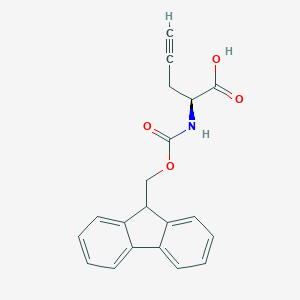

Fmoc-L-Propargilglicina

Descripción general

Descripción

Fmoc-L-Propargylglycine, also known as N-Fluorenemethoxycarbonyl-L-propargyl glycine, is a non-natural amino acid derivative. It is characterized by the presence of an alkyne functional group on its side chain, making it a valuable building block in peptide synthesis. This compound is particularly useful in the synthesis of cyclic peptides through alkyne-alkyne Glaser coupling .

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-L-Propargylglycine is widely used in the synthesis of cyclic peptides, which have applications in drug discovery and development.

Biology: In biological research, Fmoc-L-Propargylglycine is used to study protein structure and function. It serves as a tool for the incorporation of non-natural amino acids into proteins, allowing researchers to investigate protein-protein interactions and enzyme mechanisms .

Medicine: Cyclic peptides synthesized using Fmoc-L-Propargylglycine have shown promise in targeting specific disease-related proteins, making them potential candidates for drug development .

Industry: In the industrial sector, Fmoc-L-Propargylglycine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for the synthesis of advanced materials with specific functionalities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-L-Propargylglycine is typically synthesized through solid-phase peptide synthesis (SPPS) techniquesThe reaction conditions often involve the use of copper (II) acetate and pyridine, with heating to 60°C using microwaves .

Industrial Production Methods: Industrial production of Fmoc-L-Propargylglycine follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired enantiomeric purity and assay .

Types of Reactions:

Oxidation: Fmoc-L-Propargylglycine can undergo oxidation reactions, particularly at the alkyne functional group, leading to the formation of various oxidized products.

Reduction: The compound can also undergo reduction reactions, where the alkyne group is reduced to an alkene or alkane.

Substitution: Fmoc-L-Propargylglycine can participate in nucleophilic substitution reactions, where the alkyne group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles such as azides can be used in the presence of copper (I) catalysts to form triazoles through click chemistry.

Major Products Formed:

Oxidation: Oxidized derivatives of the alkyne group.

Reduction: Alkenes or alkanes.

Substitution: Triazole derivatives through click chemistry.

Mecanismo De Acción

The mechanism of action of Fmoc-L-Propargylglycine involves its incorporation into peptides and proteins through SPPSThe compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cellular proliferation .

Comparación Con Compuestos Similares

Fmoc-L-2-propargylglycine: Similar to Fmoc-L-Propargylglycine but with slight variations in the side chain structure.

Fmoc-azidolysine: Contains an azide group instead of an alkyne group, used in similar click chemistry applications.

Fmoc-propargyl-Gly-OH: Another derivative with similar applications in peptide synthesis

Uniqueness: Fmoc-L-Propargylglycine is unique due to its alkyne functional group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable tool in the synthesis of cyclic peptides and the study of protein structure and function .

Actividad Biológica

Fmoc-L-Propargylglycine (Fmoc-PPG) is a synthetic amino acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This compound serves as a building block in the synthesis of peptides and has been investigated for its potential therapeutic applications, including antiviral, anti-tumor, and anti-inflammatory properties.

Fmoc-L-Propargylglycine is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 351.36 g/mol

- CAS Number : 198561-07-8

The Fmoc (9-fluorenylmethoxycarbonyl) group provides stability during peptide synthesis, while the propargyl side chain introduces unique reactivity that can be exploited in various chemical reactions, such as click chemistry .

1. Antiviral Activity

Research indicates that Fmoc-PPG exhibits antiviral properties. In vitro studies have demonstrated its efficacy against several viral strains by inhibiting viral replication. The mechanism involves interference with viral entry or replication processes, which may be attributed to the alkyne functionality that allows for interaction with viral proteins or cellular receptors involved in the viral life cycle .

2. Anti-Tumor Effects

Fmoc-PPG has shown promise in anti-tumor applications. Studies have reported that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. For example, in assays using human cancer cell lines, Fmoc-PPG treatment resulted in significant reductions in cell viability and proliferation rates, suggesting its potential as a chemotherapeutic agent .

3. Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, which are crucial for managing conditions characterized by chronic inflammation. In animal models of inflammation, Fmoc-PPG has been shown to reduce markers of inflammation such as cytokines and prostaglandins. This activity may be beneficial in treating diseases like rheumatoid arthritis or inflammatory bowel disease .

Synthesis and Applications

Fmoc-L-Propargylglycine is primarily synthesized through solid-phase peptide synthesis (SPPS), allowing for the incorporation of this amino acid into larger peptide sequences. Its unique structure enables researchers to create peptides with enhanced biological activities or novel functionalities.

Table 1: Summary of Biological Activities

| Activity | Description | Mechanism |

|---|---|---|

| Antiviral | Inhibits replication of various viruses | Interference with viral entry/replication |

| Anti-tumor | Induces apoptosis in cancer cells | Caspase activation; cell cycle modulation |

| Anti-inflammatory | Reduces inflammation markers in animal models | Modulation of cytokine/prostaglandin levels |

Case Studies

- Antiviral Efficacy : A study reported that Fmoc-PPG significantly reduced viral load in infected cell cultures, demonstrating its potential as a therapeutic agent against viral infections .

- Cancer Treatment : In a preclinical trial involving human breast cancer cells, Fmoc-PPG was found to decrease cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .

- Inflammatory Response : In an animal model of arthritis, administration of Fmoc-PPG led to a marked decrease in paw swelling and serum levels of inflammatory cytokines compared to control groups .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMNCKHNMRKFM-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370319 | |

| Record name | Fmoc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198561-07-8 | |

| Record name | Fmoc-L-propargylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198561-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fmoc-L-Propargylglycine is a non-natural amino acid that serves as a versatile building block in peptide synthesis. The research paper highlights its utility in a specific chemical transformation. The paper describes a novel method for synthesizing 4-substituted-1,2,3-triazoles using a copper-catalyzed reaction between in situ generated hydrazoic acid and terminal alkynes []. Notably, the researchers demonstrate the applicability of this method by synthesizing the orthogonally protected azahistidine from Fmoc-L-propargylglycine on a gram scale []. This exemplifies the potential of this method for introducing triazole moieties into peptides, opening up possibilities for modifying peptide properties and functions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.